

Application Notes and Protocols for Pigment Red 21 Dispersion in Microscopy

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Compound of Interest

Compound Name: *Pigment Red 21*

Cat. No.: *B1360073*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods for the dispersion of **Pigment Red 21** for microscopic analysis. The protocols are designed to serve as a foundational guide for utilizing this pigment in various research applications, including cellular imaging and material science. The following sections detail the necessary materials, equipment, and step-by-step procedures for achieving stable and uniform dispersions suitable for high-resolution microscopy.

Introduction to Pigment Red 21

Pigment Red 21 (C.I. 12300) is a monoazo pigment characterized by its brilliant yellowish-red hue.^{[1][2][3]} It is widely utilized in industrial applications such as inks, coatings, and textiles due to its strong color strength and good dispersion properties in those systems.^{[2][4]} For microscopy applications, achieving a stable and fine dispersion is critical to prevent aggregation and ensure uniform staining or visualization.^{[5][6]} The primary challenge in preparing pigments for microscopy is breaking down agglomerates into primary particles and preventing their re-aggregation.^[5] This typically involves three key stages: wetting the pigment particles, deagglomerating them through mechanical or chemical means, and stabilizing the resulting dispersion.^[5]

Dispersion Principles for Microscopy

Effective dispersion of **Pigment Red 21** for microscopy relies on overcoming the cohesive forces between individual pigment particles. The general process involves:

- **Wetting:** The initial step where air is displaced from the surface of the pigment particles by the dispersion medium. Surfactants or wetting agents are often employed to reduce the surface tension between the solid pigment and the liquid, facilitating this process.
- **Deagglomeration:** This is the process of breaking down pigment agglomerates and aggregates into smaller particles, ideally down to the primary particle size. This is typically achieved through the input of mechanical energy, such as sonication or high-shear mixing.
- **Stabilization:** Once deagglomerated, the pigment particles have a tendency to re-agglomerate. Stabilization involves the use of dispersing agents or stabilizers that adsorb onto the pigment surface, preventing re-aggregation through electrostatic or steric hindrance.

Quantitative Data Summary

The following table summarizes key properties of **Pigment Red 21** relevant to its dispersion and use in microscopy.

Property	Value	Source
Chemical Name	C.I. Pigment Red 21	[3]
C.I. Number	12300	[1][3]
CAS Number	6410-26-0	[1][3]
Molecular Formula	C ₂₃ H ₁₆ ClN ₃ O ₂	[3]
Molecular Weight	401.84 g/mol	[3]
Density	1.5 g/cm ³	[1]
pH Value	6.0 - 7.5	[1]
Heat Stability	120 - 150 °C	[1][4]
Light Fastness	5 - 7	[1][4]
Oil Absorption	35-50 ml/100g	[1]

Experimental Protocols

Two primary protocols are provided below: a solvent-based dispersion method for direct visualization of the pigment particles and an aqueous dispersion method suitable for staining biological specimens.

Protocol 1: Solvent-Based Dispersion for Direct Microscopic Observation

This protocol is designed for preparing a stable dispersion of **Pigment Red 21** in an organic solvent for applications such as particle size analysis and morphological characterization.

Materials:

- **Pigment Red 21** powder
- Isopropanol (IPA) or Ethanol (95%)
- Dispersing agent (e.g., a polymeric dispersant)
- Microcentrifuge tubes (1.5 mL or 2 mL)
- Glass microscope slides and coverslips
- Pipettes

Equipment:

- Analytical balance
- Bath sonicator or probe sonicator
- Vortex mixer
- Light microscope

Procedure:

- Preparation of Stock Solution:

- Weigh out 10 mg of **Pigment Red 21** powder and place it into a 1.5 mL microcentrifuge tube.
- Add 1 mL of isopropanol to the tube.
- Add a dispersing agent at a concentration of 1-5% of the pigment weight (e.g., 0.1-0.5 mg).
- Dispersion:
 - Vortex the mixture for 1 minute to wet the pigment.
 - Place the tube in a bath sonicator and sonicate for 30-60 minutes. For more effective deagglomeration, a probe sonicator can be used for 5-10 minutes with pulses to prevent overheating.
- Sample Preparation for Microscopy:
 - After sonication, vortex the dispersion again for 30 seconds.
 - Immediately pipette 5-10 μL of the dispersion onto a clean glass microscope slide.
 - Carefully place a coverslip over the drop, avoiding air bubbles.
- Microscopic Examination:
 - Examine the dispersion under a light microscope at various magnifications (10x, 40x, 100x).
 - Assess the quality of the dispersion by observing the uniformity of the particle distribution and the presence of any large agglomerates.

Expected Results:

A well-prepared dispersion will show finely dispersed, individual pigment particles with minimal aggregation. Poor dispersions will exhibit large, irregular clumps of pigment.

Protocol 2: Aqueous Dispersion for Staining Fixed Biological Samples

This protocol provides a method for preparing an aqueous dispersion of **Pigment Red 21** for use as a stain for fixed cells or tissue sections. This is an exploratory protocol, and optimization may be required depending on the cell or tissue type.

Materials:

- **Pigment Red 21** powder
- Deionized water
- Non-ionic surfactant (e.g., Tween 20 or Triton X-100)
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Mounting medium
- Fixed cells on coverslips or tissue sections on slides

Equipment:

- Analytical balance
- Bath sonicator
- Vortex mixer
- Incubator
- Fluorescence or bright-field microscope

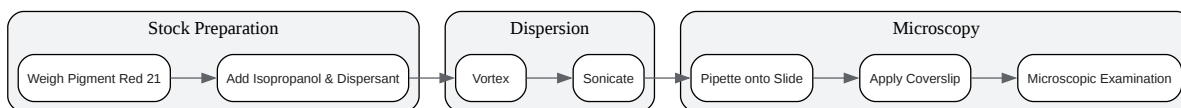
Procedure:

- Preparation of Staining Solution:

- Prepare a 1 mg/mL stock dispersion of **Pigment Red 21** in deionized water containing 0.1% (v/v) Tween 20.
- Vortex thoroughly and sonicate for 30-60 minutes to create a fine dispersion.
- For a working staining solution, dilute the stock dispersion 1:100 to 1:1000 in PBS. The optimal dilution should be determined experimentally.
- Sample Preparation:
 - Fix cells or tissue sections with 4% paraformaldehyde for 15-20 minutes at room temperature.
 - Wash the samples three times with PBS for 5 minutes each.
- Staining:
 - Incubate the fixed samples with the **Pigment Red 21** working solution for 15-60 minutes at room temperature, protected from light.
 - The optimal incubation time will vary depending on the sample and desired staining intensity.
- Washing and Mounting:
 - After incubation, remove the staining solution and wash the samples three times with PBS for 5 minutes each to remove unbound pigment.
 - Mount the coverslips or slides with an appropriate mounting medium.
- Microscopic Examination:
 - Visualize the stained samples under a bright-field or fluorescence microscope (if the pigment exhibits fluorescence).

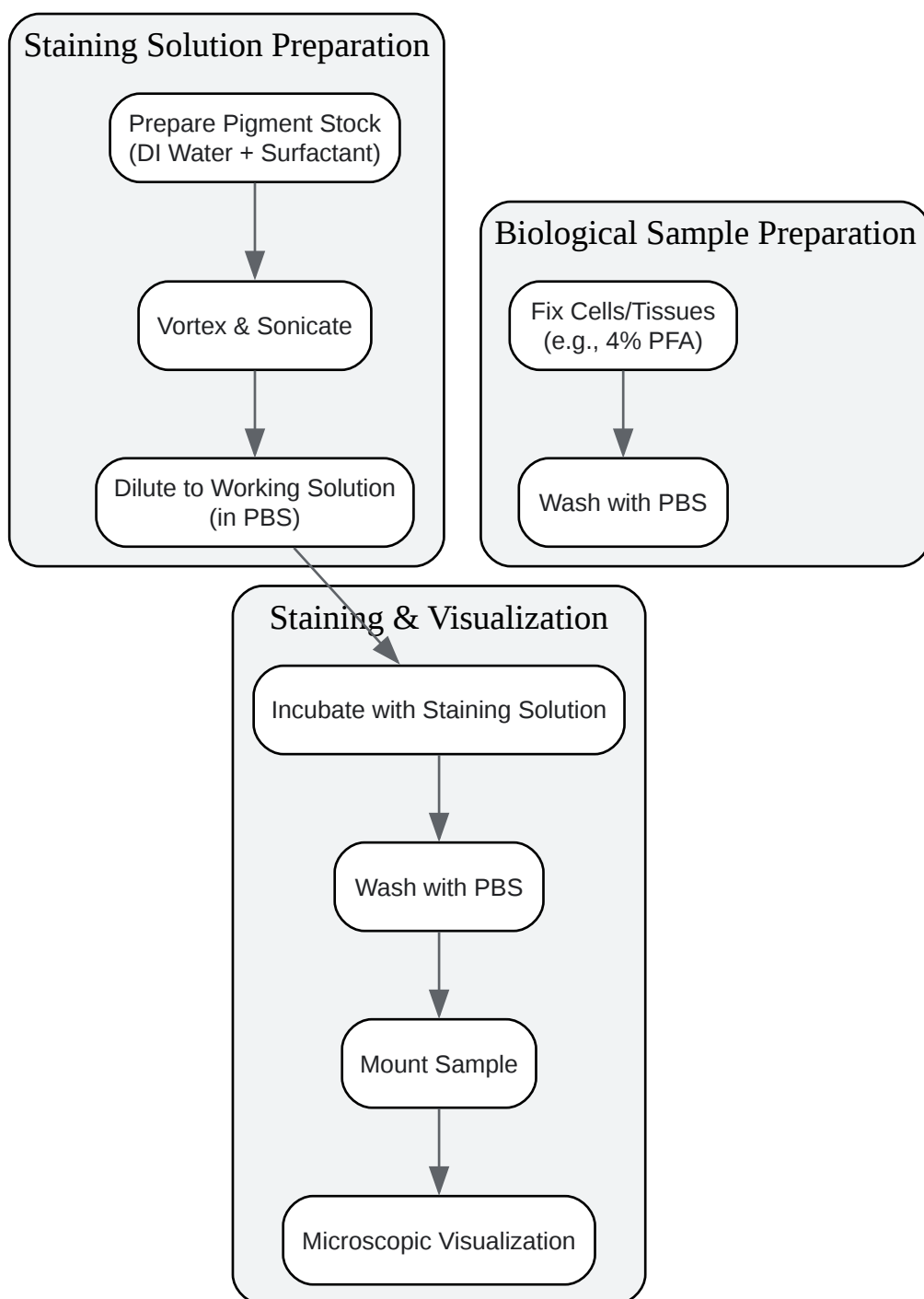
Visualizations

The following diagrams illustrate the workflows and conceptual relationships described in these protocols.



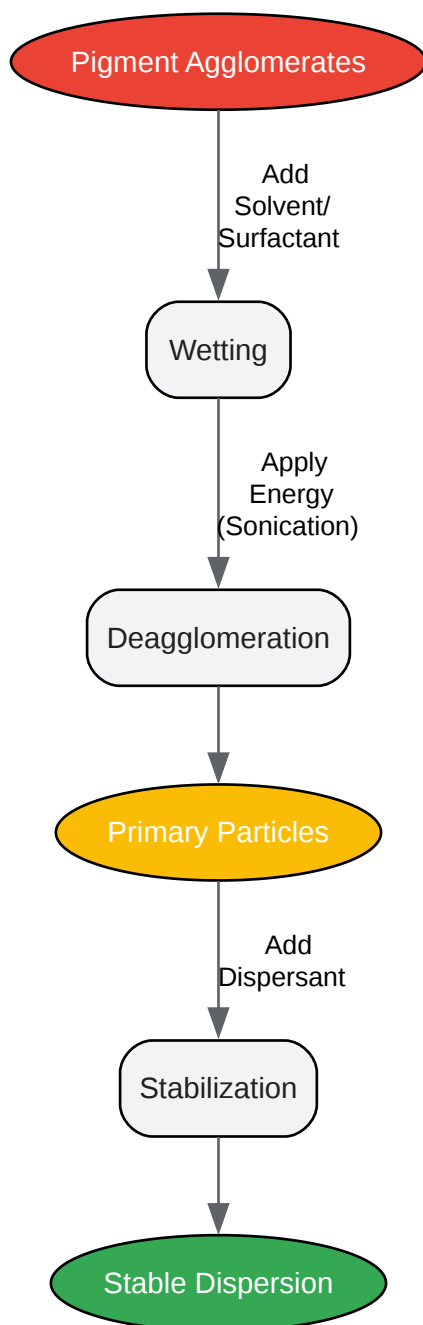
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Solvent-Based Dispersion Workflow



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Aqueous Dispersion and Staining Workflow



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Conceptual Steps of Pigment Dispersion

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